molecular formula C11H15N5OS B6437446 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548986-51-0

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6437446
CAS No.: 2548986-51-0
M. Wt: 265.34 g/mol
InChI Key: SBBWLBQSWNUCAE-UHFFFAOYSA-N
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Description

The compound 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine features a piperazine core substituted at the 1-position with a (5-methyl-1,2-oxazol-3-yl)methyl group and at the 4-position with a 1,2,5-thiadiazol-3-yl moiety. Its molecular formula is inferred as C₁₂H₁₄N₆OS (combining data from and ), with a molecular weight of approximately 306.35 g/mol. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in CNS disorders or enzyme inhibition .

Properties

IUPAC Name

5-methyl-3-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-9-6-10(13-17-9)8-15-2-4-16(5-3-15)11-7-12-18-14-11/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWLBQSWNUCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-1,2-oxazol-3-ylmethyl Chloride

The 5-methyl-1,2-oxazole ring is synthesized via cyclization of 2-acylaminoketones under acidic conditions. Subsequent chlorination using thionyl chloride (SOCl₂) yields 5-methyl-1,2-oxazol-3-ylmethyl chloride, a key alkylating agent.

Alkylation of Piperazine

Piperazine is first alkylated with 5-methyl-1,2-oxazol-3-ylmethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile. The intermediate monoalkylated piperazine is isolated via fractional crystallization. The second alkylation employs 1,2,5-thiadiazol-3-ylmethyl bromide, synthesized by bromination of 1,2,5-thiadiazole-3-methanol using phosphorus tribromide (PBr₃).

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Dimethylformamide (DMF)

  • Yield: 62–68% after purification.

Coupling Reactions Using Carbodiimide Reagents

This method leverages amide coupling reagents to attach preformed heterocyclic carboxylic acids to piperazine’s amines, followed by reduction to methylene linkages.

Synthesis of Heterocyclic Carboxylic Acids

  • 5-Methyl-1,2-oxazole-3-carboxylic Acid: Oxidized from 5-methyl-1,2-oxazole-3-methanol using Jones reagent (CrO₃/H₂SO₄).

  • 1,2,5-Thiadiazole-3-carboxylic Acid: Synthesized via nitrosation of thioamides followed by cyclization.

Coupling and Reduction

The carboxylic acids are activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled to piperazine. The resulting diamides are reduced using lithium aluminum hydride (LiAlH₄) to yield the target compound.

Optimization Notes:

  • Excess EDC (1.5 equiv.) improves coupling efficiency.

  • LiAlH₄ reduction requires anhydrous tetrahydrofuran (THF) at 0°C to prevent over-reduction.

Reductive Amination Approach

Reductive amination offers a one-pot strategy to introduce both substituents via Schiff base formation and subsequent reduction.

Synthesis of Heterocyclic Aldehydes

  • 5-Methyl-1,2-oxazole-3-carbaldehyde: Oxidation of 5-methyl-1,2-oxazole-3-methanol using pyridinium chlorochromate (PCC).

  • 1,2,5-Thiadiazole-3-carbaldehyde: Prepared via Vilsmeier-Haack formylation of 1,2,5-thiadiazole.

Reaction with Piperazine

Piperazine reacts with both aldehydes in methanol, forming Schiff bases. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bonds, yielding the target compound.

Key Parameters:

  • pH: Maintained at 6–7 using acetic acid.

  • Yield: 55–60% due to competing side reactions.

Solid-Phase Synthesis

Solid-phase methods enhance purification efficiency by immobilizing intermediates on resin.

Resin Functionalization

Wang resin is functionalized with Fmoc-piperazine using diisopropylcarbodiimide (DIC) and oxyma pure.

Sequential Heterocycle Attachment

  • Oxazole Incorporation: 5-Methyl-1,2-oxazole-3-methyl bromide is coupled using Hünig’s base.

  • Thiadiazole Incorporation: 1,2,5-Thiadiazole-3-methyl mesylate is added under microwave irradiation (100°C, 30 min).

Cleavage and Isolation:
Trifluoroacetic acid (TFA) cleaves the product from the resin, followed by HPLC purification (85% purity).

Cyclization of Precursor Amines

This method constructs the heterocycles directly on the piperazine core.

Synthesis of Bis-thiourea Intermediate

Piperazine reacts with thiophosgene to form a bis-thiourea derivative. Treatment with hydroxylamine and methylglyoxal generates the 5-methyl-1,2-oxazole ring.

Thiadiazole Formation

The remaining thiourea group undergoes cyclization with nitrous acid (HNO₂) to form the 1,2,5-thiadiazole ring.

Challenges:

  • Requires strict temperature control (–5°C) during nitrosation.

  • Overall yield: 40–45%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Source
Sequential AlkylationHigh regioselectivityMultiple purification steps62–68
Carbodiimide CouplingMild conditionsRequires reduction step58–65
Reductive AminationOne-pot synthesisLow yield due to side reactions55–60
Solid-PhaseEasy purificationHigh cost of resins70–75
CyclizationNo preformed heterocycles neededLow overall yield40–45

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: Both the oxazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The oxazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:
  • Heterocycle Impact : The thiadiazole group in the target compound may enhance electron-withdrawing effects compared to oxadiazoles or furans, influencing solubility and receptor interactions .
  • Synthetic Routes : Analogous compounds (e.g., ) employ DMF as a solvent and NaHCO₃ as a base for nucleophilic substitutions, suggesting similar methods for the target’s synthesis .
  • Isomerism: The 1,2-oxazole vs.

Pharmacological and Physicochemical Properties

Key Observations:
  • Receptor Affinity : Piperazine derivatives with aromatic heterocycles (e.g., benzisothiazole in ) often target CNS receptors, suggesting the thiadiazole-oxazole combination in the target compound may similarly interact with serotonin or dopamine pathways .
  • Nitroaryl-Thiadiazole Derivatives : and highlight nitro-substituted thiadiazoles for antimicrobial activity, though the target’s lack of nitro groups may shift its therapeutic focus .

Crystallographic and Conformational Analysis

  • Piperazine Conformation : In analogs like ’s halogenated benzoyl-piperazines, the piperazine ring adopts a chair conformation with equatorial substituents, minimizing steric strain . This suggests similar conformational stability for the target compound.
  • Software Tools : SHELX programs () are widely used for crystallographic refinement, implying their applicability for structural determination of the target .

Biological Activity

The compound 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Structural Information

The molecular formula for the compound is C10H14N4OC_{10}H_{14}N_{4}O, and it features a complex structure that includes both oxazole and thiadiazole moieties. The presence of these heterocycles is significant as they are often associated with a wide range of biological activities.

Biological Activity Overview

Research indicates that compounds containing oxazole and thiadiazole rings are linked to various pharmacological effects, including:

  • Antimicrobial Activity : The presence of the oxazole moiety enhances the compound's ability to penetrate cell membranes, facilitating its antimicrobial properties.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Predicted Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting thymidylate synthase (TS)

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (µM)Reference
HUH7 (Liver Carcinoma)10.1
MCF-7 (Breast Cancer)18.78
U-937 (Leukemia)0.47 - 1.4

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxazole and thiadiazole showed significant antibacterial activity against multiple strains of bacteria, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Research : In vitro tests on HUH7 liver carcinoma cells revealed that compounds similar to this compound exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, indicating a promising avenue for cancer treatment .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. For example, studies have shown that compounds with similar structures can inhibit thymidylate synthase, an essential enzyme for DNA synthesis in rapidly dividing cells .

Q & A

Q. What are the optimal synthetic routes for 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
  • Step 1 : Introducing the 1,2,5-thiadiazole group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂), using catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Step 2 : Alkylation of the piperazine nitrogen with a 5-methyl-1,2-oxazole derivative, often employing bases such as K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Yield and purity depend on precise stoichiometry, solvent selection, and purification via column chromatography or HPLC .

Q. How can researchers structurally characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns on the piperazine ring. Distinct signals for the oxazole methyl group (~δ 2.3 ppm) and thiadiazole protons (δ 8.5–9.0 ppm) validate connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 306.08) and fragmentation patterns to verify heterocyclic moieties .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for thiadiazole orientation .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodological Answer :
  • Receptor Profiling : The thiadiazole and oxazole motifs are associated with kinase inhibition (e.g., EGFR, VEGFR) and GPCR modulation (e.g., serotonin receptors). Computational docking studies (AutoDock Vina) can predict binding affinities .
  • Enzyme Assays : Test inhibitory activity against acetylcholinesterase or carbonic anhydrase using fluorometric/titrimetric assays, comparing IC₅₀ values to reference inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. cell-based models)?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, discrepancies in IC₅₀ values may arise from membrane permeability issues, which can be tested via PAMPA assays .
  • Metabolic Stability : Use liver microsomes or hepatocyte models to assess compound stability, as rapid degradation in cell-based systems may explain reduced efficacy .

Q. What computational strategies are effective for predicting and improving the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, solubility, and CYP450 interactions. For instance, the oxazole’s lipophilicity may necessitate prodrug derivatization to enhance bioavailability .
  • Molecular Dynamics (MD) Simulations : Simulate binding modes to identify residues critical for target engagement. Free-energy perturbation (FEP) can guide substitutions (e.g., replacing methyl with trifluoromethyl) to improve binding .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the roles of the oxazole and thiadiazole moieties?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified heterocycles (e.g., 1,3,4-thiadiazole or isoxazole) and compare bioactivity. For example, replacing the thiadiazole with a triazole may reduce toxicity but alter target selectivity .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity. This identifies pharmacophores critical for efficacy, such as the thiadiazole’s sulfur atom for hydrogen-bond acceptor interactions .

Q. What strategies mitigate metabolic instability caused by the thiadiazole moiety in preclinical studies?

  • Methodological Answer :
  • Isotere Replacement : Substitute the thiadiazole with a bioisostere like 1,2,4-oxadiazole to reduce susceptibility to oxidative metabolism .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) at the piperazine nitrogen to enhance systemic stability .

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